molecular formula C17H30BNO4 B1441224 tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate CAS No. 1425970-61-1

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate

Cat. No. B1441224
M. Wt: 323.2 g/mol
InChI Key: RJANMUJZJKCWID-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1425970-61-1 . It has a molecular weight of 323.24 . The compound is typically stored in a dark place, under inert atmosphere, and in a freezer under -20C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-13(9-11-19)12-18-22-16(4,5)17(6,7)23-18/h12H,8-11H2,1-7H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid . It is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • This compound is an important intermediate in the synthesis of many biologically active compounds .
    • It’s particularly used in the synthesis of crizotinib, a drug used to treat non-small cell lung cancer .
    • The synthesis process involves three steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate .
  • Scientific Field: Medicinal Chemistry

    • This compound is used as a pharmaceutical intermediate .
    • It’s used in the research and development of new drugs .
  • Scientific Field: Chemical Synthesis

    • This compound is used as a reagent in the synthesis of other complex organic compounds .
    • It’s often used in the preparation of boronic esters, which are important intermediates in the Suzuki-Miyaura cross-coupling reaction .
  • Scientific Field: Drug Discovery

    • This compound is used as a building block in the synthesis of various drug molecules .
    • It’s particularly used in the synthesis of pyrazole derivatives, which have shown potential as therapeutic agents in various diseases .
  • Scientific Field: Material Science

    • This compound is used in the synthesis of various materials due to its boron-containing structure .
    • It’s often used in the preparation of boronic esters, which are important intermediates in various material synthesis processes .
  • Scientific Field: Biochemistry

    • This compound is used as a building block in the synthesis of various biochemical molecules .
    • It’s particularly used in the synthesis of pyrazole derivatives, which have shown potential as therapeutic agents in various diseases .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-13(9-11-19)12-18-22-16(4,5)17(6,7)23-18/h12H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJANMUJZJKCWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate

CAS RN

1425970-61-1
Record name tert-butyl 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate
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tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate
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tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate

Citations

For This Compound
1
Citations
M Kovalenko, DV Yarmoliuk… - European Journal of …, 2019 - Wiley Online Library
Preparation of 2,2‐disubstituted and 2‐monosubstituted alkenylboronic acid esters from aliphatic and aromatic ketones and aldehydes by the boron‐Wittig olefination with bis[(…

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